molecular formula C18H20N2O3S B2489628 Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate CAS No. 2034577-91-6

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate

Cat. No.: B2489628
CAS No.: 2034577-91-6
M. Wt: 344.43
InChI Key: XCDJURPLVNTWBM-UHFFFAOYSA-N
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Description

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is a complex organic compound that features a quinoline moiety, a pyrrolidine ring, and a thioester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate typically involves multi-step organic reactions. One common approach starts with the preparation of the quinoline derivative, followed by the introduction of the pyrrolidine ring through a nucleophilic substitution reaction. The final step involves the formation of the thioester linkage under mild conditions using reagents such as methyl chloroacetate and a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The thioester group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the quinoline moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The ester group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Hydrochloric acid, sodium hydroxide.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, potentially inhibiting DNA replication and transcription. The thioester group can undergo hydrolysis, releasing active metabolites that can interact with various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((1-(quinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate
  • Methyl 2-((1-(2-methylquinoline-8-carbonyl)piperidin-3-yl)thio)acetate

Uniqueness

Methyl 2-((1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl)thio)acetate is unique due to the presence of the 2-methylquinoline moiety, which can enhance its binding affinity to biological targets compared to other quinoline derivatives. Additionally, the pyrrolidine ring provides a distinct three-dimensional structure that can influence its reactivity and interactions with other molecules.

Properties

IUPAC Name

methyl 2-[1-(2-methylquinoline-8-carbonyl)pyrrolidin-3-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-12-6-7-13-4-3-5-15(17(13)19-12)18(22)20-9-8-14(10-20)24-11-16(21)23-2/h3-7,14H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDJURPLVNTWBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2C(=O)N3CCC(C3)SCC(=O)OC)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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